2,6-Dibromo-3-methoxy-5-nitropyridine
Overview
Description
2,6-Dibromo-3-methoxy-5-nitropyridine: is a heterocyclic aromatic compound with the molecular formula C6H4Br2N2O3 and a molecular weight of 311.92 g/mol It is characterized by the presence of two bromine atoms, a methoxy group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-methoxy-5-nitropyridine typically involves the bromination of 3-methoxy-5-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,6-Dibromo-3-methoxy-5-nitropyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atoms are replaced by aryl or vinyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Major Products:
Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 2,6-dibromo-3-methoxy-5-aminopyridine.
Coupling: Formation of biaryl or vinyl-substituted pyridines.
Scientific Research Applications
2,6-Dibromo-3-methoxy-5-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of functional materials, including polymers and liquid crystals.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-methoxy-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in biological molecules, while the bromine atoms can participate in halogen bonding, enhancing binding affinity .
Comparison with Similar Compounds
2,6-Dibromo-3-nitropyridine: Lacks the methoxy group, which can affect its reactivity and applications.
5-Bromo-2-methoxy-3-nitropyridine: Has only one bromine atom, leading to different substitution patterns and reactivity.
2-Bromo-5-nitropyridine: Lacks the methoxy group and has a different bromine substitution pattern
Uniqueness: 2,6-Dibromo-3-methoxy-5-nitropyridine is unique due to the combination of its functional groups, which allows for diverse chemical transformations and applications. The presence of both bromine atoms and the methoxy group provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis .
Biological Activity
2,6-Dibromo-3-methoxy-5-nitropyridine is a halogenated nitropyridine compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of both bromine and nitro groups contributes to its reactivity and potential pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. It may modulate enzyme activity through competitive inhibition or allosteric effects. Notably, it has been investigated for its potential to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal properties. This suggests that the compound may possess similar activities, making it a candidate for further investigation in treating infectious diseases.
Anticancer Activity
Studies have shown that nitropyridine derivatives can inhibit various cancer cell lines. For instance, compounds with structural similarities have demonstrated cytotoxic effects against lung cancer cells (A549) and breast cancer cells (MCF-7). The mechanism often involves the induction of apoptosis through the activation of caspases .
Case Studies
- Antiviral Activity : In a study assessing the antiviral properties of pyridine derivatives, this compound was found to inhibit viral replication in cell cultures. The compound showed an effective concentration (EC50) in the low micromolar range against certain viral strains .
- Enzyme Inhibition : A detailed investigation into the inhibition of cytochrome P450 enzymes revealed that this compound could significantly alter drug metabolism pathways. This interaction may lead to increased efficacy or toxicity of co-administered drugs.
Table 1: Summary of Biological Activities
Table 2: Case Study Results
Properties
IUPAC Name |
2,6-dibromo-3-methoxy-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O3/c1-13-4-2-3(10(11)12)5(7)9-6(4)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFLJHCYEBYJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)[N+](=O)[O-])Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509111 | |
Record name | 2,6-Dibromo-3-methoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79491-46-6 | |
Record name | 2,6-Dibromo-3-methoxy-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79491-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-3-methoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dibromo-3-methoxy-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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